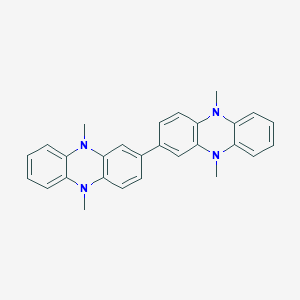
5,5',10,10'-Tetramethyl-5,5',10,10'-tetrahydro-2,2'-biphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is an organic compound that belongs to the class of biphenazines. This compound is characterized by its unique structure, which includes two phenazine rings connected by a single bond, with four methyl groups attached to the nitrogen atoms. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-diaminotoluene with 2,3-dimethylquinoxaline in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution, such as elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved include the activation of apoptosis and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenazine: A parent compound with similar structural features but lacking the methyl groups.
Quinoxaline: Another related compound with a similar nitrogen-containing ring structure.
Acridine: Shares some structural similarities but differs in its chemical properties and applications.
Uniqueness
5,5’,10,10’-Tetramethyl-5,5’,10,10’-tetrahydro-2,2’-biphenazine is unique due to its specific methylation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
CAS No. |
342903-97-3 |
|---|---|
Molecular Formula |
C28H26N4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(5,10-dimethylphenazin-2-yl)-5,10-dimethylphenazine |
InChI |
InChI=1S/C28H26N4/c1-29-21-9-5-7-11-23(21)31(3)27-17-19(13-15-25(27)29)20-14-16-26-28(18-20)32(4)24-12-8-6-10-22(24)30(26)2/h5-18H,1-4H3 |
InChI Key |
YBRFHXMSDYIQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C5N4C)C)N(C6=CC=CC=C61)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


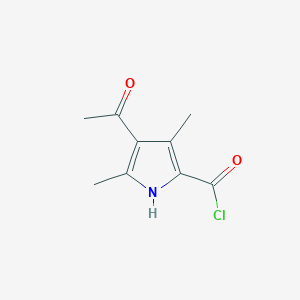
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
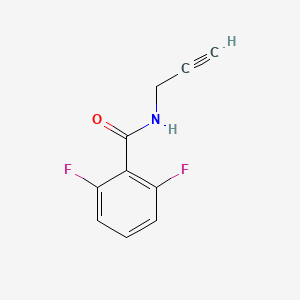
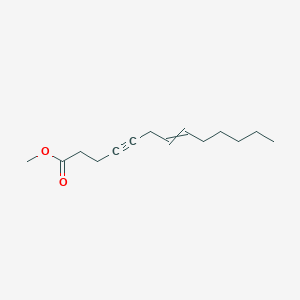
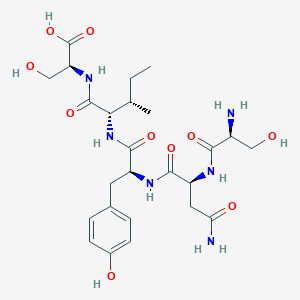

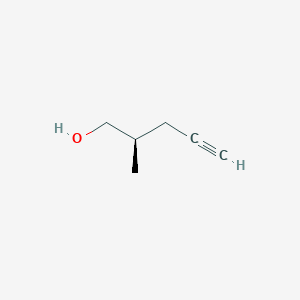
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
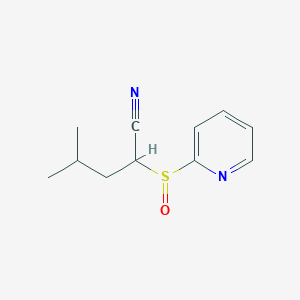
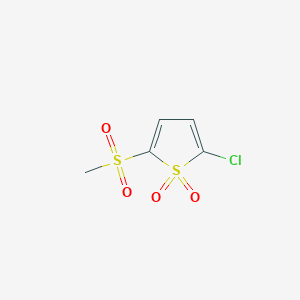
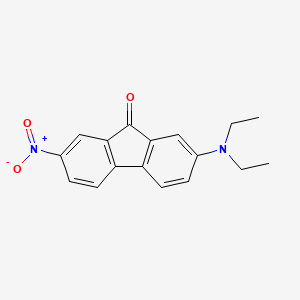
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)

